beta-Apopicropodophyllin

描述

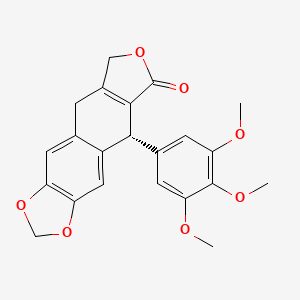

Structure

2D Structure

3D Structure

属性

CAS 编号 |

477-52-1 |

|---|---|

分子式 |

C22H20O7 |

分子量 |

396.4 g/mol |

IUPAC 名称 |

(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1 |

InChI 键 |

OPGVEBTYBAOEHZ-LJQANCHMSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4 |

其他CAS编号 |

477-52-1 |

同义词 |

beta-apopicropodophyllin |

产品来源 |

United States |

Contextualization Within Lignan Chemical Space and Biological Significance

Lignans (B1203133) are a diverse class of naturally occurring polyphenolic compounds derived from the oxidative dimerization of two or more phenylpropanoid units. mdpi.comnih.gov They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. nih.gov Podophyllotoxin (B1678966), a prominent member of the lignan (B3055560) family, is an aryltetralin-type lignan first isolated from the rhizomes of Podophyllum species in 1880. nih.govdiva-portal.org Its potent antimitotic properties have made it a cornerstone for the development of various therapeutic agents. longdom.org

Beta-Apopicropodophyllin belongs to this significant class of compounds and is structurally characterized as an aryldihydronaphthalene lignan. mdpi.com Its chemical scaffold has been the subject of synthetic efforts to create analogues with enhanced biological activities. tandfonline.com

Historical Perspective of Podophyllotoxin Derived Research Scaffolds

The study of podophyllotoxin (B1678966) and its derivatives has a rich history rooted in traditional medicine, where extracts from Podophyllum species were used for various ailments. nih.govmdpi.com The isolation of podophyllotoxin in 1880 marked a turning point, leading to extensive research into its chemical structure and biological properties. nih.govnih.gov Although podophyllotoxin itself exhibited significant cytotoxicity, its clinical application was limited by toxicity. nih.gov This spurred the development of semi-synthetic derivatives with improved therapeutic profiles. nih.govresearchgate.net

The most notable of these are etoposide (B1684455) and teniposide, which are now widely used in cancer chemotherapy. nih.govnih.gov Unlike their parent compound, which inhibits microtubule assembly, these derivatives function as topoisomerase II inhibitors. nih.govfrontiersin.org This historical progression of modifying the podophyllotoxin scaffold to create novel therapeutic agents has paved the way for the investigation of other derivatives, including beta-Apopicropodophyllin. nih.govresearchgate.net The continuous exploration of podophyllotoxin-based structures aims to develop more selective and effective anticancer drugs. frontiersin.org

Scope and Research Focus on Beta Apopicropodophyllin

Identification from Botanical Sources

This compound has been identified and isolated from a variety of plant species. It is recognized as a dehydrated and isomerized derivative of podophyllotoxin. journalofchemistry.org The compound is found in the freshwater plant Micranthemum umbrosum and has also been isolated from Hyptis wticillata. biocrick.comdntb.gov.ua Further research has documented its presence in Cleistanthus boivinianus, a plant from the dry forests of Madagascar. In addition to these direct sources, this compound is associated with plants that produce its precursor, podophyllotoxin, such as species from the Podophyllum genus. journalofchemistry.orgfrontiersin.org

Below is a table summarizing the botanical sources of this compound.

| Botanical Source |

| Micranthemum umbrosum |

| Hyptis wticillata |

| Cleistanthus boivinianus |

| Eriope blanchetii |

Proposed Phenylpropanoid Biosynthetic Routes to this compound

The biosynthesis of this compound is intrinsically linked to the formation of its direct precursor, podophyllotoxin, which originates from the phenylpropanoid pathway. nih.gov This fundamental metabolic route in plants is responsible for the synthesis of a wide array of secondary metabolites, including lignans (B1203133). nih.gov

The journey to podophyllotoxin begins with the amino acid phenylalanine. nih.gov The initial step of the phenylpropanoid pathway involves the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). biocrick.com Following this, a series of enzymatic reactions, including hydroxylation and methylation, transform cinnamic acid into various intermediates, ultimately leading to the formation of coniferyl alcohol. biocrick.comfrontiersin.org

The biosynthesis of the lignan (B3055560) backbone of podophyllotoxin proceeds through the oxidative dimerization of two coniferyl alcohol molecules. frontiersin.org This crucial step is mediated by dirigent proteins and results in the formation of (+)-pinoresinol. biocrick.com Subsequently, pinoresinol (B1678388) undergoes a series of reductions and modifications. It is first reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). frontiersin.org Further enzymatic steps convert secoisolariciresinol to matairesinol, which is then hydroxylated and cyclized to form the aryltetralin lignan core structure characteristic of podophyllotoxin. journalofchemistry.org The entire biosynthetic pathway to podophyllotoxin is a complex process involving numerous enzymatic steps. nih.gov

Enzymatic Transformations Leading to this compound Formation

While this compound is a naturally occurring compound, its formation from podophyllotoxin does not appear to be a direct, enzyme-catalyzed step within the plant's primary metabolic pathways. Instead, evidence suggests that it is a product of chemical transformation, specifically dehydration and isomerization of podophyllotoxin. journalofchemistry.org

The conversion of podophyllotoxin to this compound can be induced by factors such as heat and acidic conditions. nih.gov One proposed pathway for this transformation involves the thermal degradation of podophyllotoxin in an ethanolic solution. nih.gov In this process, podophyllotoxin first isomerizes to picropodophyllin (B173353). Picropodophyllin then undergoes dehydration to form alpha-apopicropodophyllin, which subsequently rearranges into the more stable this compound. nih.gov This suggests that the presence of this compound in plant extracts may, in some cases, be an artifact of the extraction and isolation processes, where conditions might facilitate this chemical conversion. However, its consistent reporting from various natural sources also supports its existence in planta, possibly formed under specific physiological or environmental stresses that could trigger the non-enzymatic conversion from the more abundant podophyllotoxin.

Total Synthesis Approaches to this compound

The total synthesis of this compound has evolved significantly over the years, reflecting broader advancements in organic synthesis.

The earliest total synthesis of (±)-β-apopicropodophyllin was accomplished by Gensler and colleagues. jchr.orgjournalofchemistry.org This approach is a classic example of a linear, multi-step protocol. A key part of this strategy involved the Stobbe condensation. For the synthesis of analogues, this methodology often begins with the condensation of a benzophenone (B1666685) derivative with ethyl succinate. The resulting itaconic acids are then hydrogenated to form a benzhydrylsuccinic acid, which is subsequently cyclized to create the tetralone core structure. researchgate.net Further functionalization and cyclization steps are then required to complete the lactone ring and furnish the final product. researchgate.net For instance, synthesizing analogues often involves the hydroxy methylation of tetralone esters, followed by reduction and hydrolysis to yield a dihydroxy acid, which is then cyclized using p-toluene sulfonyl chloride to form the β-apopicropodophyllin skeleton. researchgate.net

The first asymmetric total synthesis of β-apopicropodophyllin was reported by Schrecker and Hartwell, who developed a three-step procedure starting from the naturally occurring podophyllotoxin. jchr.orgjournalofchemistry.org This represented a significant advance, providing access to the enantiomerically pure compound.

More recently, the Peng group has developed an expeditious and enantioselective synthesis of (+)-β-apopicropodophyllin. mdpi.comnih.gov This strategy is centered on the late-stage, regioselective oxidation of a stereodivergent aryltetralin lactone, (+)-deoxypicropodophyllin. mdpi.comresearchgate.net The core tetralin structure itself is constructed via a nickel-catalyzed reductive tandem coupling reaction. mdpi.comnih.gov The key steps in the final conversion to (+)-β-apopicropodophyllin involve the introduction of a phenylselenyl group to (+)-deoxypicropodophyllin, followed by an oxidative syn-elimination to form the double bond present in the target molecule. nih.gov

| Asymmetric Synthesis of (+)-β-Apopicropodophyllin | |

| Key Intermediate | (+)-Deoxypicropodophyllin |

| Step 1 | Selenylation: Treatment with LDA and PhSeBr to introduce a phenylselenyl group. |

| Step 2 | Oxidative Elimination: Oxidation of the selenide (B1212193) to a selenoxide with m-CPBA, followed by spontaneous syn-elimination. |

| Final Product | (+)-β-Apopicropodophyllin |

| Overall Yield (from selenide) | 88% nih.gov |

Efforts to improve synthetic efficiency have led to several convenient and one-step procedures. Murthy and coworkers reported a one-step method to prepare β-apopicropodophyllin in excellent yield directly from podophyllotoxin. jchr.orgjournalofchemistry.org This provides a highly practical route given the availability of the starting material.

Another concise total synthesis was developed that proceeds in just two steps from a readily available silyl (B83357) triflate. nih.gov This method involves the generation of a strained cyclohexyne (B14742757) intermediate, which is then trapped in a Diels-Alder/retro-Diels-Alder sequence with an oxazole. Subsequent treatment with aqueous acid yields β-apopicropodophyllin. nih.gov

Furthermore, a biomimetic approach has been demonstrated for the one-step construction of the related dibenzylbutyrolactol lignan backbone. researchgate.netchemrxiv.org This method, inspired by biosynthetic pathways, utilizes a Cu(I)-catalyzed [3+2] cycloaddition of an α-hydroxyketone and a β-keto enol ether, and has been applied to the succinct total synthesis of (±)-β-apopicropodophyllin. chemrxiv.org

Stereoselective Synthesis of this compound Scaffolds

Constructing the complex, stereochemically rich core of β-apopicropodophyllin in a controlled manner is a significant challenge. Modern synthetic strategies often focus on powerful reactions to build the key scaffold stereoselectively.

The Diels-Alder reaction and its variants are powerful tools for constructing cyclic systems. An intramolecular dehydro-Diels–Alder (DDA) reaction of styrene-ynes has been utilized to selectively afford aryldihydronaphthalene lactones, which are the core structure of compounds like β-apopicropodophyllin. nih.govacs.org The selectivity of this reaction, yielding either the aryldihydronaphthalene or the fully aromatized arylnaphthalene, can be controlled by the choice of solvent. nih.govacs.org This strategy provides a versatile entry into the lignan family.

A concise synthesis of β-apopicropodophyllin also employed a Diels-Alder/retro-Diels-Alder cycloaddition sequence as a key step. nih.gov In this route, a substituted cyclohexyne, generated in situ, acts as a dienophile and is trapped by an oxazole. The resulting bicyclic adduct undergoes a retro-Diels-Alder reaction, eliminating a nitrile to form the furan (B31954) ring, which upon acid treatment gives the lactone of the final product. nih.gov

| Diels-Alder Strategy for β-Apopicropodophyllin | |

| Reaction Type | Diels-Alder / retro-Diels-Alder Sequence |

| Key Intermediate | Substituted Cyclohexyne |

| Dienophile | In situ generated cyclohexyne |

| Diene | Oxazole derivative |

| Outcome | Construction of the furan ring system of the target molecule. |

A highly effective strategy for building the aryltetralin core of β-apopicropodophyllin involves a nickel-catalyzed reductive cascade reaction. mdpi.com This methodology, developed by the Peng group, achieves the simultaneous construction of the C8–C8′ and C1–C7 bonds of the tetrahydronaphthalene (THN) framework. mdpi.comnih.gov The key reaction is a Ni-catalyzed reductive tandem coupling of a dibromide precursor. mdpi.com This cascade cyclization diastereodivergently produces key intermediates like (+)-deoxypicropodophyllin, which can then be converted efficiently to (+)-β-apopicropodophyllin. nih.govresearchgate.net The use of a nickel catalyst is crucial for the efficiency and success of this core construction. researchgate.net This approach highlights the power of transition-metal-catalyzed cascade reactions in rapidly assembling complex molecular architectures from simpler starting materials. nih.gov

Biomimetic Synthetic Approaches for Lignan Backbones

The biosynthesis of many lignans is thought to involve the oxidative coupling of two phenylpropanoid units. chinesechemsoc.org Inspired by this, synthetic chemists have developed laboratory methods that replicate this key dimerization process. One prominent biomimetic approach involves the oxidative aryl-benzyl coupling of precursor molecules to form the characteristic aryltetralin backbone of compounds like this compound.

A noteworthy advancement in biomimetic lignan synthesis is the development of a Cu(I)-catalyzed [3+2] cycloaddition reaction. chemrxiv.orgchemrxiv.org This methodology provides a practical route for the one-step construction of the dibenzylbutyrolactol lignan backbone from two phenyl propane (B168953) derivatives. chemrxiv.org Computational studies have suggested that the mechanism of this reaction is a concerted but asynchronous Michael addition/aldol reaction. chemrxiv.org This approach has been successfully applied to the total synthesis of (±)-β-apopicropodophyllin. chemrxiv.org The process starts from precursors that can be derived from phenylpropanoids, and through a sequence of reactions including the key [3+2] cycloaddition, the core structure is assembled efficiently. chemrxiv.org

Another biomimetic strategy leverages a symmetry-driven approach, recognizing the inherent symmetric elements within the aryltetralin core of many lignans. chinesechemsoc.org This has led to the development of efficient and controllable methods to assemble the tricyclic core, for instance, through a catalytic asymmetric [2+2]-photocycloaddition followed by an oxidative ring-opening/ring-closing cascade. chinesechemsoc.org Subsequent late-stage biomimetic transformations can then generate the final target molecules. chinesechemsoc.org

These biomimetic strategies not only provide efficient pathways to the target lignans but also offer valuable insights into their potential biosynthetic routes in nature.

Preparation of this compound Derivatives and Intermediates

The synthesis of this compound and its derivatives often relies on the construction of key intermediates that can be elaborated into the final complex structures. Tetralone esters and chalcones have proven to be particularly versatile building blocks in this regard.

Synthesis via Tetralone Esters and Chalcones

The chalcone (B49325) route represents a robust and widely used method for preparing key intermediates for the synthesis of this compound analogues. iajpr.comm-hikari.comscispace.com This strategy typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to yield a chalcone. iajpr.com These chalcones can then be converted into cyclopropyl (B3062369) keto esters. iajpr.com Subsequent Lewis acid-catalyzed cyclization of these cyclopropyl keto esters furnishes the crucial tetralone ester intermediates. iajpr.comm-hikari.com

For instance, new tetralone esters, such as 3-ethylcarboxy-4-(p-chlorophenyl)-6,7-dimethoxy-1-tetralone, have been synthesized in good yields using this chalcone route. iajpr.com These intermediates are pivotal for the synthesis of various this compound analogues with modifications in the C-ring. iajpr.com The general synthetic sequence involves the preparation of chalcones, followed by cyclopropanation and then rearrangement to the tetralone esters. m-hikari.comscispace.com

The following table summarizes the synthesis of various tetralone ester intermediates via the chalcone route:

| Starting Acetophenone | Starting Aldehyde | Intermediate Chalcone | Intermediate Cyclopropyl Keto Ester | Final Tetralone Ester | Overall Yield (%) | Reference |

| 3,4-Dimethoxyacetophenone | p-Chlorobenzaldehyde | 1-(3,4-Dimethoxyphenyl)-3-(p-chlorophenyl)prop-2-en-1-one | Ethyl 2-(p-chlorobenzoyl)-1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate | 3-Ethylcarboxy-4-(p-chlorophenyl)-6,7-dimethoxy-1-tetralone | Good | iajpr.com |

| 3,4-Dimethoxyacetophenone | p-Fluorobenzaldehyde | 1-(3,4-Dimethoxyphenyl)-3-(p-fluorophenyl)prop-2-en-1-one | Ethyl 2-(p-fluorobenzoyl)-1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate | 3-Ethylcarboxy-4-(p-fluorophenyl)-6,7-dimethoxy-1-tetralone | Good | iajpr.com |

| 3,4-Dimethoxyacetophenone | p-Nitrobenzaldehyde | 1-(3,4-Dimethoxyphenyl)-3-(p-nitrophenyl)prop-2-en-1-one | Ethyl 2-(p-nitrobenzoyl)-1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate | 3-Ethylcarboxy-4-(p-nitrophenyl)-6,7-dimethoxy-1-tetralone | Good | iajpr.com |

| 4'-Methylthioacetophenone | p-Tolualdehyde | 1-(4'-Methylthiophenyl)-3-(p-tolyl)prop-2-en-1-one | Not specified | 3-Carbethoxy-4-(p-tolyl)-6-methylthio-1-tetralone | Not specified | scispace.com |

| 4'-Methylthioacetophenone | p-Fluorobenzaldehyde | 1-(4'-Methylthiophenyl)-3-(p-fluorophenyl)prop-2-en-1-one | Not specified | 3-Carbethoxy-4-(p-fluorophenyl)-6-methylthio-1-tetralone | Not specified | scispace.com |

These tetralone esters can then be further elaborated through a series of steps, including hydroxymethylation, reduction, and cyclization, to afford the final this compound analogues. researchgate.netbiomedicineonline.org

Strategies for Modifying Lactone Ring Systems

The lactone ring of podophyllotoxin and its analogues is a key structural feature that influences their biological activity. Consequently, significant effort has been dedicated to developing strategies for its modification. These modifications aim to alter the compound's properties, potentially leading to enhanced activity or improved pharmacological profiles.

One approach involves the synthesis of analogues with expanded lactone rings. researchgate.net This can be achieved by using different starting materials or by modifying the synthetic route to incorporate a larger ring system. The rationale behind this strategy is that altering the size and conformation of the lactone ring may affect how the molecule interacts with its biological targets.

Another strategy focuses on replacing the lactone moiety with other heterocyclic systems. For example, the lactone ring has been replaced with a 1,5-disubstituted 1,2,3-triazole ring via a ruthenium-catalyzed "click chemistry" reaction. This approach offers a modular way to introduce new functionalities and explore different structural space.

Furthermore, modifications can be made to the substituents on the lactone ring itself. A review of recent advances in podophyllotoxin chemistry highlights various modifications to the D-ring (the lactone ring), which can influence the molecule's bioactivity. nih.govnih.govresearchgate.net These strategies underscore the importance of the lactone ring as a target for chemical modification in the quest for novel this compound analogues.

Introduction of Various Substituents (e.g., Methylthio, Phenyl, Cyclohexyl)

To explore the structure-activity relationships of this compound, numerous analogues have been synthesized with a wide variety of substituents at different positions of the molecule. This has been achieved by employing appropriately substituted starting materials in the synthetic routes.

For instance, analogues have been prepared by replacing the trimethoxyphenyl group with a p-tolyl or a cyclohexyl group. jchr.org The synthesis of these compounds often follows established routes, such as those starting from tetralone esters, where the desired substituent is incorporated in the initial building blocks. jchr.org The synthesis of 9-cyclohexyl-6,7-dimethoxynaphtho[2,3-c]furan-1(3H,4H,9H)-one, an analogue of this compound, has been reported with a yield of 70%. jchr.org Similarly, a p-tolyl substituted analogue, 6-methoxy-7-methyl-9-p-tolylnaphtho[2,3-c]furan-1(3H,4H,9H)-one, was synthesized in a 72.02% yield. jchr.org

The introduction of a methylthio group has also been explored, often as a replacement for the methylenedioxy group in the A-ring of the podophyllotoxin scaffold. m-hikari.com This modification is typically achieved by starting the synthesis with a methylthio-substituted precursor, such as 4'-methylthioacetophenone. scispace.com

The following table provides examples of this compound analogues with various substituents:

| Analogue Name | Key Substituent(s) | Synthetic Precursor(s) | Yield (%) | Reference |

| 6-Methoxy-7-methyl-9-p-tolylnaphtho[2,3-c]furan-1(3H,4H,9H)-one | p-Tolyl | 1-Hydroxy-2-hydroxymethyl-3-carboxy-4-(p-tolyl)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene | 72.02 | jchr.org |

| 9-Cyclohexyl-6,7-dimethoxynaphtho[2,3-c]furan-1(3H,4H,9H)-one | Cyclohexyl | 1-Hydroxy-2-hydroxymethyl-3-carboxy-4-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | 70 | jchr.org |

| 3-Carbethoxy-4-(p-tolyl)-6-methylthio-1-tetralone | Methylthio, p-Tolyl | 4'-Methylthioacetophenone, p-Tolualdehyde | Not specified | scispace.com |

| 3-Carbethoxy-4-(p-fluorophenyl)-6-methylthio-1-tetralone | Methylthio, p-Fluorophenyl | 4'-Methylthioacetophenone, p-Fluorobenzaldehyde | Not specified | scispace.com |

The synthesis of this diverse range of analogues allows for a systematic investigation of how different substituents influence the chemical properties and biological activity of the this compound scaffold.

Structure Activity Relationship Sar Studies of Beta Apopicropodophyllin Derivatives

Elucidation of Essential Pharmacophores for Biological Activity

Key pharmacophoric features include:

The Aryltetralin Core: This rigid scaffold correctly orients the key functional groups for optimal binding to its biological targets.

The Trimethoxyphenyl E-Ring: This group is a critical element for binding, and its substitution pattern is vital for high potency. It is believed to interact with the colchicine-binding site of tubulin.

The Fused Ring System (A/B/C/D): The planarity and electronic nature of this part of the molecule, particularly the unsaturated lactone ring D, contribute significantly to the molecule's activity profile.

Research involving the synthesis of analogues with replacements for the E-ring, such as benzyl (B1604629) or cyclohexyl groups, has demonstrated that while some activity can be retained, the trimethoxyphenyl moiety generally yields the highest potency, confirming its status as a crucial pharmacophoric element. ijpsonline.com

Impact of Methylenedioxy and Methoxy (B1213986) Functional Groups on Activity

The substituent groups on the aromatic rings of beta-apopicropodophyllin play a pivotal role in modulating its biological activity.

Methoxy Groups: The E-ring of this compound possesses three methoxy groups at positions 3', 4', and 5'. SAR studies on the broader class of podophyllotoxin (B1678966) derivatives consistently show that these groups are essential for potent antimitotic activity. The 4'-methoxy group, in particular, is often considered indispensable for tubulin binding. The dimethoxy substitution at the 3' and 5' positions also contributes significantly to the binding affinity. Alteration or removal of these methoxy groups typically leads to a substantial decrease in cytotoxicity.

Significance of the Lactone Moiety and its Modifications

The lactone ring (D-ring) is a site of significant structural variation among podophyllotoxin derivatives and is a key determinant of the mechanism of action. In the parent compound, podophyllotoxin, a trans-fused lactone is present, which is crucial for its activity. This compound is a dehydrated and isomerized product of podophyllotoxin, resulting in a double bond within the lactone moiety, creating an α,β-unsaturated system. jchr.org

This modification has profound implications for its biological activity. While the saturated trans-lactone is a requirement for the DNA topoisomerase II inhibition seen in clinical drugs like etoposide (B1684455) (a podophyllotoxin derivative), its modification in this compound does not diminish, and may even enhance, its antimitotic activity. jchr.org Studies have noted that delactonized analogues, including this compound, exhibit strong antimitotic effects, indicating that the lactone ring, in this modified form, is well-suited for potent tubulin inhibition. nih.gov The unsaturated nature of the lactone in this compound contributes to the planarity of this region of the molecule, which influences its interaction with the tubulin protein. mdpi.com

Conformational Dynamics and Their Correlation with Biological Response

The three-dimensional structure of this compound is a critical factor in its interaction with its biological target. The formation of the double bond between carbons C7 and C8, which distinguishes it from podophyllotoxin, induces a significant conformational change. This alteration results in a more planar and rigid structure at the junction of the B and D rings.

This increased planarity is thought to enhance the molecule's fit within the colchicine-binding site on β-tubulin. X-ray crystallography has confirmed the specific conformation of the molecule. mdpi.com The rigid structure likely reduces the entropic penalty upon binding, contributing to a higher binding affinity. Molecular modeling and conformational analysis studies suggest that this specific, flattened geometry is a key contributor to its potent inhibition of microtubule polymerization. researchgate.netnih.gov The interaction is believed to be non-covalent, potentially involving hydrophobic forces, with the molecule's shape being complementary to its binding pocket on the protein. ijpsonline.com

Comparative Analysis of this compound with Parent Podophyllotoxin Structures

A comparative analysis between this compound and its parent compound, podophyllotoxin, highlights how subtle structural changes can lead to significant differences in biological activity and profile.

| Feature | Podophyllotoxin | This compound |

| Lactone Ring (D) | Saturated, trans-fused γ-lactone | Unsaturated γ-lactone (α,β-unsaturated) |

| B/D Ring Junction | Non-planar, defined stereochemistry at C7/C8 | Planar due to C7=C8 double bond |

| Primary Mechanism | Potent inhibitor of tubulin polymerization | Potent inhibitor of tubulin polymerization; also induces DNA damage and ER stress researchgate.netnih.gov |

| Relative Potency | Highly potent antimitotic agent | Acts as a much stronger antimitotic agent than podophyllotoxin in some contexts jchr.org |

| Structural Precursor | Natural product | Dehydrated and isomerized derivative of podophyllotoxin jchr.org |

The primary structural difference—the unsaturated bond in the lactone ring of this compound—fundamentally alters the molecule's shape from the twisted conformation of podophyllotoxin to a more planar one. This change is directly linked to its potent biological response as a microtubule-destabilizing agent. researchgate.netfrontiersin.org

Cytotoxic Activity of this compound in Various Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines, demonstrating its potent anticancer effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 16.9 | nih.gov |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 | nih.gov |

| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 | nih.gov |

| HCT116 | Colorectal Cancer | 7.88 | mdpi.com |

| DLD-1 | Colorectal Cancer | 8.22 | mdpi.com |

| SW480 | Colorectal Cancer | 9.84 | mdpi.com |

| COLO320DM | Colorectal Cancer | 7.76 | mdpi.com |

Molecular and Cellular Mechanisms of Action of Beta Apopicropodophyllin

Modulation of Cellular Proliferation and Growth Pathways

Beta-Apopicropodophyllin is a potent inhibitor of cancer cell proliferation. nih.gov Research has identified it as a strong anti-cancer agent against various cancer cell lines. nih.gov Specifically, in studies involving non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cells, APP has shown marked inhibitory effects on cell growth. researchgate.netmdpi.com The compound effectively induces cell death and has been identified as a candidate anti-cancer drug due to its ability to activate multiple intracellular pathways that lead to a halt in proliferation. imrpress.comaacrjournals.orgresearchgate.net

The anti-proliferative effects of APP are demonstrated by its low IC50 values (the concentration required to inhibit the growth of 50% of cells) in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 16.9 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 |

| NCI-H460 | Non-Small Cell Lung Cancer | 17.1 |

| HCT116 | Colorectal Cancer | 7.88 - 9.79 |

| DLD-1 | Colorectal Cancer | 8.22 - 9.27 |

| SW480 | Colorectal Cancer | 9.84 |

| COLO320DM | Colorectal Cancer | 7.757 |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.comaacrjournals.orgnih.gov

Induction of Cell Cycle Dysregulation

A key mechanism through which this compound exerts its anti-cancer effects is by inducing dysregulation of the cell cycle, a fundamental process that governs cell division. nih.govnih.gov This interference ultimately leads to the cessation of cell division and can trigger programmed cell death. medchemexpress.commedchemexpress.com

G2/M Phase Arrest Mechanisms

Treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle. aacrjournals.orgnih.gov The G2 phase is the final checkpoint before a cell enters mitosis (M phase), where it divides. By halting the cycle at this stage, APP prevents tumor cells from proliferating. nih.govmdpi.com This G2/M blockade is a direct consequence of the molecular disruptions caused by the compound, particularly the damage to DNA and the interference with microtubule function. imrpress.comnih.govaacrjournals.org The cell's internal surveillance systems detect these abnormalities and prevent the cell from proceeding to mitosis, thereby causing an accumulation of cells in the G2/M phase. tandfonline.com

Role of Cell Cycle Regulatory Proteins (e.g., phospho-CHK2, p21, phospho-Cdc2)

The G2/M arrest induced by this compound is orchestrated by its influence on several key cell cycle regulatory proteins. nih.govresearchgate.netnih.gov Treatment with APP leads to the accumulation of the phosphorylated (activated) forms of these proteins, which act as "brakes" on the cell cycle. researchgate.netfrontiersin.org

Phospho-CHK2 (Checkpoint Kinase 2): Following DNA damage induced by APP, CHK2 is activated through phosphorylation. nih.govresearchgate.net Activated CHK2 is a critical signal transducer in the DNA damage response pathway, and it plays a role in initiating cell cycle arrest to allow time for DNA repair or to trigger apoptosis if the damage is too severe. researchgate.net

p21: The expression of the protein p21 is induced by APP treatment. researchgate.netaacrjournals.org p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting CDK complexes, particularly Cdk1/cyclin B1, p21 effectively halts the progression of the cell cycle into mitosis. researchgate.netnih.gov

Phospho-Cdc2 (Cdk1): APP treatment causes an increase in the phosphorylated form of Cdc2 (also known as Cdk1). nih.govresearchgate.netnih.gov Cdc2 is the primary engine that drives the cell from G2 into mitosis. However, it is only active in its dephosphorylated state. The accumulation of phosphorylated Cdc2, an inactive form, is a direct mechanism that enforces the G2/M arrest. nih.govfrontiersin.org

Table 2: Key Molecular Effects of this compound on Cell Cycle Regulation

| Protein | Effect of APP Treatment | Functional Consequence |

|---|---|---|

| Phospho-CHK2 | Accumulation/Activation | Signals DNA damage, initiates cell cycle arrest |

| p21 | Increased Expression | Inhibits Cyclin-Dependent Kinases (CDKs), blocks entry into mitosis |

| Phospho-Cdc2 (Cdk1) | Accumulation (Inactivation) | Prevents the cell from proceeding from G2 to M phase |

Information compiled from research findings. nih.govresearchgate.netnih.govfrontiersin.org

Microtubule Dynamics Disruption

Microtubules are dynamic protein filaments that are essential components of the cell's cytoskeleton. They play a crucial role in cell division by forming the mitotic spindle, which segregates chromosomes. This compound, like its parent compound podophyllotoxin (B1678966), is a microtubule-destabilizing agent. medchemexpress.comnih.gov

Inhibition of Microtubule Polymerization

This compound directly inhibits the polymerization of tubulin, the protein subunit that forms microtubules. aacrjournals.orgnih.govmdpi.com This disruption prevents the formation of a functional mitotic spindle. nih.govplos.org Without a properly assembled spindle, chromosomes cannot be correctly aligned and segregated into daughter cells, which triggers a mitotic arrest and often leads to apoptotic cell death. nih.gov This mechanism is a hallmark of the podophyllotoxin class of compounds and is a primary contributor to their anti-cancer properties. mdpi.comnih.gov

Interaction with Tubulin Subunits

The inhibition of microtubule assembly by this compound occurs through its direct interaction with tubulin subunits. medchemexpress.comnih.gov Podophyllotoxin and its derivatives bind to the β-subunit of the tubulin heterodimer at or near the colchicine-binding site. mdpi.com This binding prevents the tubulin dimers from polymerizing into microtubules, thus shifting the dynamic equilibrium within the cell towards microtubule disassembly. mdpi.comnih.gov This action effectively disrupts all cellular processes that depend on dynamic microtubule networks, most critically, cell division. medchemexpress.com

DNA Damage Induction and Repair Pathway Engagement

This compound instigates cellular crisis by inflicting damage upon the cell's genetic material and interfering with its repair. This triggers a cascade of signaling events designed to halt the cell cycle and assess the extent of the damage.

Direct DNA Damage Mechanisms

This compound has been shown to cause DNA damage, a critical event that can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net The induction of γH2AX, a well-established biomarker for DNA double-strand breaks, is a key indicator of APP's DNA-damaging capabilities. mdpi.comaacrjournals.org The phosphorylation of the histone protein H2AX to form γH2AX is a rapid response to various DNA damaging agents and serves to recruit DNA repair proteins to the site of injury. mdpi.com Studies have demonstrated that treatment with this compound leads to the accumulation of γH2AX, suggesting it directly or indirectly causes breaks in the DNA. mdpi.comaacrjournals.org This DNA damage is a crucial upstream event that triggers downstream cellular responses.

Activation of DNA Damage Checkpoint Pathways (e.g., ATM/p53/p21)

In response to the DNA damage induced by this compound, cells activate critical DNA damage checkpoint pathways to arrest the cell cycle and allow time for repair. nih.govresearchgate.net A key pathway involved is the ATM/p53/p21 axis. frontiersin.orgnih.gov Upon sensing DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. aacrjournals.orgplos.org Activated ATM then phosphorylates downstream targets, including the tumor suppressor protein p53. nih.gov This phosphorylation stabilizes p53, allowing it to accumulate in the cell and act as a transcription factor. One of the crucial genes activated by p53 is p21, a cyclin-dependent kinase inhibitor. nih.govfrontiersin.org The upregulation of p21 leads to cell cycle arrest, typically at the G2/M phase, preventing the cell from dividing with damaged DNA. nih.govresearchgate.net Research has shown that treatment with this compound leads to the accumulation of phosphorylated CHK2 (a downstream target of ATM) and p21, confirming the activation of this checkpoint pathway. nih.govfrontiersin.orgscispace.com

Apoptosis Induction Pathways

The culmination of cellular damage and checkpoint activation by this compound is the induction of apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or unwanted cells. This compound has been shown to trigger both the intrinsic and extrinsic apoptotic pathways. nih.govaacrjournals.org

Intrinsic Apoptotic Pathway Activation (Caspase-3, -9)

The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism through which this compound exerts its cell-killing effects. This pathway is initiated by intracellular stresses such as DNA damage. mdpi.com A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. mdpi.combiocrick.com In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. mdpi.com Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. mdpi.com Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have consistently demonstrated that this compound treatment leads to the activation of both caspase-9 and caspase-3, confirming the engagement of the intrinsic apoptotic pathway. nih.govmdpi.comscispace.com

Extrinsic Apoptotic Pathway Activation (Caspase-8)

Interactive Data Tables

Table 1: Effects of this compound on DNA Damage and Cell Cycle Proteins

| Cell Line | Treatment | Observed Effect | Reference |

| Non-small cell lung cancer (NSCLC) cells | This compound | Accumulation of phosphorylated CHK2, p21, and phosphorylated Cdc2. | nih.govscispace.com |

| Colorectal cancer (CRC) cells | This compound | Induction of γH2AX. | mdpi.com |

| Non-small cell lung cancer (NSCLC) cell lines (A549, NCI-1299, NCI-460) | This compound | Induction of phospho-ATM, γ-H2AX, and p21. | aacrjournals.org |

| Human breast cancer cells | Podophyllotoxin derivative XWL-1-48 | Activation of the ATM/p53/p21 pathway. | frontiersin.org |

Table 2: Effects of this compound on Apoptotic Proteins

| Cell Line | Treatment | Observed Effect | Reference |

| Non-small cell lung cancer (NSCLC) cells | This compound | Activation of caspase-3, -8, and -9. | nih.govfrontiersin.orgscispace.com |

| Colorectal cancer (CRC) cells (HCT116, DLD-1) | This compound and IR | Increased levels of cleaved caspase-3, caspase-9, and PARP; release of cytochrome c. | mdpi.com |

| Non-small cell lung cancer (NSCLC) cell lines (A549, NCI-1299, NCI-460) | This compound | Activation of caspase-3, -8, and -9. | aacrjournals.org |

| Non-small cell lung cancer (NSCLC) cells (NCI-H460, NCI-H1299) | This compound and IR | Release of cytochrome c and activation of caspase-3 and -9. | biocrick.com |

Mitochondrial Membrane Potential Disruption

This compound (APP) has been shown to disrupt the mitochondrial membrane potential, a critical event in the initiation of apoptosis, or programmed cell death. aacrjournals.orgbiocrick.com Studies have demonstrated that treatment with APP, particularly in combination with ionizing radiation, leads to a significant decrease in the mitochondrial membrane potential in cancer cells. aacrjournals.orgresearchgate.net This disruption is a key step in the intrinsic apoptotic pathway.

The loss of mitochondrial membrane potential is often followed by the release of cytochrome c from the mitochondria into the cytosol. aacrjournals.org This event was observed in colorectal cancer cells treated with a combination of APP and ionizing radiation. aacrjournals.org The release of cytochrome c, in turn, activates caspase-9 and caspase-3, executing the final stages of apoptosis. aacrjournals.orgnih.govaacrjournals.org Research on non-small cell lung cancer (NSCLC) cells also supports the role of APP in disrupting mitochondrial membrane potential, further leading to apoptosis. biocrick.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

A significant mechanism of action for this compound is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. mdpi.comnih.govresearchgate.net In colorectal cancer (CRC) cells, APP treatment, both alone and in combination with ionizing radiation, leads to a marked increase in intracellular ROS levels. mdpi.comnih.gov This accumulation of ROS is a critical mediator of the apoptotic effects of APP. mdpi.comnih.govresearchgate.net

The role of ROS in APP-induced apoptosis is underscored by the fact that the inhibition of ROS with N-acetylcysteine (NAC) can restore cell viability and reduce apoptosis in CRC cells treated with APP and radiation. mdpi.comnih.govresearchgate.net The enhanced ROS production is associated with increased apoptotic cell death and the induction of γH2AX, a marker of DNA damage, as well as the release of cytochrome c from the mitochondria. mdpi.com This suggests that the DNA damage and mitochondrial disruption caused by APP are, at least in part, a consequence of the induced oxidative stress. mdpi.com

Endoplasmic Reticulum (ER) Stress Modulation

This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition that arises when the protein folding capacity of the ER is overwhelmed. nih.govmedchemexpress.commedchemexpress.com This induction of ER stress is a key contributor to its anti-cancer activity. nih.govresearchgate.net The combination of APP with ionizing radiation has been shown to amplify ER stress, leading to enhanced apoptotic cell death in non-small cell lung cancer and colorectal cancer cells. aacrjournals.orgaacrjournals.org

Induction of Pro-apoptotic ER Stress Signaling (e.g., BiP, phospho-PERK, phospho-eIF2alpha, CHOP, ATF4)

The ER stress induced by this compound activates the pro-apoptotic signaling pathways of the unfolded protein response (UPR). nih.govaacrjournals.org Treatment with APP leads to elevated levels of key ER stress markers, including Binding-immunoglobulin protein (BiP), phosphorylated protein kinase R-like endoplasmic reticulum kinase (phospho-PERK), phosphorylated eukaryotic initiation factor 2 alpha (phospho-eIF2α), C/EBP homologous protein (CHOP), and activating transcription factor 4 (ATF4). biocrick.comnih.govaacrjournals.org

The activation of the PERK-eIF2α-ATF4-CHOP signaling axis is a central mechanism by which APP induces apoptosis. nih.govijbs.com Under prolonged ER stress, the transcription factor CHOP is upregulated, which in turn can promote cell death. nih.gov The increased expression of these proteins has been observed in non-small cell lung cancer cells following APP treatment, providing clear evidence of the activation of this pro-apoptotic pathway. nih.govaacrjournals.org

Influence on Specific Signal Transduction Pathways

This compound exerts its cellular effects by modulating critical signal transduction pathways involved in cell growth, survival, and metabolism.

IGF-1R Signaling Inhibition

While direct inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) by this compound is not extensively documented in the provided search results, a related compound, picropodophyllin (B173353) (PPP), is a known selective IGF-1R inhibitor. nih.govmdpi.com The IGF-1R signaling pathway is crucial for tumor cell proliferation, survival, and resistance to chemotherapy. nih.govnih.gov Inhibition of this pathway can lead to reduced cancer cell growth and increased apoptosis. nih.govnih.gov Given that this compound is a derivative of podophyllotoxin, as is picropodophyllin, it is plausible that it may share some activity against the IGF-1R pathway, though further research is needed to confirm this.

Potential Regulation of Warburg Effect via AMPK/HIF-1α Pathway

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis. sigmaaldrich.comnih.gov This process is regulated by key signaling pathways, including the AMP-activated protein kinase (AMPK) and Hypoxia-inducible factor-1α (HIF-1α) pathways. sigmaaldrich.comnih.govmdpi.com While direct evidence linking this compound to the AMPK/HIF-1α pathway and the Warburg effect is not explicitly detailed in the search results, its known induction of ROS and cellular stress suggests a potential for such regulation. ROS can influence the activity of both AMPK and HIF-1α. biorxiv.org For instance, oxidative stress can lead to the activation of AMPK, a cellular energy sensor that can inhibit anabolic processes and cell proliferation. sigmaaldrich.com Conversely, ROS can also stabilize HIF-1α, a key transcription factor that promotes the expression of glycolytic enzymes. nih.gov Therefore, the significant ROS generation by this compound could potentially modulate cellular metabolism through these pathways, but direct experimental evidence is required to establish this link definitively.

| Cell Line | IC50 (nM) | Duration (h) | Cancer Type | Reference |

| A549 | 16.9 | Not Specified | Non-Small Cell Lung Cancer | nih.gov |

| NCI-H1299 | 13.1 | Not Specified | Non-Small Cell Lung Cancer | nih.gov |

| NCI-H460 | 17.1 | Not Specified | Non-Small Cell Lung Cancer | nih.gov |

| HCT116 | 9.79 | 48 | Colorectal Cancer | mdpi.com |

| HCT116 | 8.51 | 72 | Colorectal Cancer | mdpi.com |

| DLD-1 | 9.27 | 48 | Colorectal Cancer | mdpi.com |

| DLD-1 | 8.41 | 72 | Colorectal Cancer | mdpi.com |

| SW480 | 13.78 | 48 | Colorectal Cancer | mdpi.com |

| SW480 | 9.84 | 72 | Colorectal Cancer | mdpi.com |

| COLO320DM | 8.28 | 48 | Colorectal Cancer | mdpi.com |

| COLO320DM | 7.76 | 72 | Colorectal Cancer | mdpi.com |

Table 1. In vitro anti-cancer activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature.

| Protein/Marker | Effect of this compound Treatment | Cellular Process | Reference |

| BiP | Increased | ER Stress | nih.govaacrjournals.org |

| phospho-PERK | Increased | ER Stress | nih.govaacrjournals.org |

| phospho-eIF2α | Increased | ER Stress | nih.govaacrjournals.org |

| CHOP | Increased | ER Stress, Apoptosis | nih.govaacrjournals.org |

| ATF4 | Increased | ER Stress | nih.govaacrjournals.org |

| Caspase-3 | Activated | Apoptosis | nih.gov |

| Caspase-8 | Activated | Apoptosis | nih.gov |

| Caspase-9 | Activated | Apoptosis | nih.gov |

| γH2AX | Increased | DNA Damage | mdpi.com |

Table 2. Key molecular markers modulated by this compound. This table highlights the effect of this compound on various proteins and markers involved in its mechanism of action.

Research on Novel Derivatives and Analogues of Beta Apopicropodophyllin

Design Principles for Enhanced Biological Activity

The quest for more potent and selective analogues of beta-apopicropodophyllin is guided by established structure-activity relationships (SAR) derived from studies of podophyllotoxin (B1678966) and its derivatives. nih.gov A primary principle involves modifying specific rings of the aryltetralin lignan (B3055560) skeleton to optimize interaction with biological targets like tubulin and topoisomerase II. nih.govdntb.gov.ua

Key design strategies include:

Modification of the C-4 Position: The C-4 position on the C-ring is a major site for modification. Introducing different substituents at this position can significantly influence cytotoxicity. nih.govmdpi.com For instance, the introduction of amino groups, such as in 4-amino-β-apopicropodophyllin, has been shown to result in greater antimitotic activity than the parent podophyllotoxin. derpharmachemica.com The size and nature of the substituent are critical; bulky groups can either enhance or diminish activity depending on their chemical properties and interaction with the target protein. journalofchemistry.org

Alteration of the Lactone D-ring: The γ-lactone ring is considered crucial for the bioactivity of many podophyllotoxin analogues, potentially acting as an acylation agent on critical cellular components. ijpsonline.com However, the observation that some non-lactone analogues retain activity suggests that other mechanisms, such as non-covalent binding through hydrophobic forces, are also at play. ijpsonline.comijfans.org

Substitution on the E-ring: The trimethoxyphenyl E-ring is another key area for modification. Altering the substitution pattern on this ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity and biological activity. globalresearchonline.netm-hikari.com

Hybridization: Creating hybrid molecules by conjugating this compound with other pharmacologically active moieties is a promising strategy. This approach aims to improve properties like water solubility, targeted delivery, and overcoming drug resistance. nih.govfrontiersin.org

The overarching goal is to create derivatives with an improved therapeutic index—maximizing efficacy against target cells while minimizing systemic toxicity. nih.govresearchgate.net

Synthesis and Evaluation of C-ring Modified Analogues

The C-ring of the podophyllotoxin skeleton, particularly the C-4 position, has been a focal point for synthetic modification to develop novel analogues with enhanced anticancer properties. nih.govmdpi.com Researchers have synthesized and evaluated numerous derivatives by introducing various substituents at this position, leading to compounds with a range of biological activities.

For example, a series of analogues were synthesized by modifying the C-ring of the parent compound with chloro, fluoro, and nitro groups. These modifications resulted in analogues with significant antimitotic activity. biomedicineonline.org The synthesis of these analogues often starts from tetralone esters, which are key intermediates. m-hikari.comresearchgate.net These intermediates can be manipulated through various reactions to introduce the desired functional groups onto the C-ring. researchgate.net

One study reported the synthesis of analogues by replacing the trimethoxyphenyl group (Ring C) with dimethoxy and methoxy (B1213986) methyl groups. journalofchemistry.org The antimitotic activities of these new synthetic compounds were found to be influenced by the size of the substituents attached to the aromatic rings. journalofchemistry.org Another research effort focused on creating ester derivatives through C-ring modification, which were found to induce apoptosis in cancer cells. wiley.com The introduction of a carbon-sulfur bond at the C-4 position has also been shown to enhance the therapeutic effect of podophyllotoxin derivatives by reducing the inhibitory effect on tubulin polymerization at a given dose. nih.gov

The table below summarizes the findings for several C-ring modified analogues.

| Parent Compound | C-ring Modification | Resulting Analogue | Observed Biological Activity/Finding | Reference(s) |

| Podophyllotoxin | Replacement of trimethoxyphenyl group | 6, 6a-dihydro-2, 3-dimethoxy-9-methyl-11bH benzo [c] fluoren - 5, 7 dione | Showed increased anti-mitotic activity compared to standards. | journalofchemistry.org |

| Podophyllotoxin | Introduction of chloro, fluoro, and nitro groups | Analogues 8, 9, 10, 11, and 12 | Showed maximum antimitotic activity by arresting the cell cycle. Analogue 8 had an ID50 value of 1.85 mM. | biomedicineonline.org |

| Podophyllotoxin | Introduction of a carbon-sulfur bond at C-4 | 4β-NH-(6-aminoindole)-4-deoxy-PTOX | Reduced the inhibitory effect on tubulin polymerization, enhancing therapeutic effect. | nih.gov |

| Podophyllotoxin | Replacement of methylenedioxy ring with methylthio groups and trimethoxy substituents with hydrogen, methoxy, and nitro groups | Analogues 4, 5, and 6 | Synthesized to study structure-activity relationships. | m-hikari.com |

| Podophyllotoxin | Introduction of 4β-amino hetereoaromatic rings | Compounds 167–174 | Exhibited promising anticancer activity against colon cancer cell lines. | mdpi.com |

Development of Hybrid Molecules for Targeted Research

Hybridization, the strategy of combining two or more pharmacologically active molecules into a single chemical entity, has emerged as a powerful tool in drug discovery. researchgate.net In the context of this compound and its parent compound, podophyllotoxin, this approach is used to enhance anticancer ability, improve solubility, and reduce side effects. nih.govfrontiersin.org The C-4 position is a common site for conjugation with other molecules. nih.gov

Several types of hybrid molecules have been developed:

PEG-Conjugates: To address the poor water solubility of podophyllotoxin, it has been hybridized with polyethylene (B3416737) glycol (PEG) groups. nih.govfrontiersin.org

NSAID-Conjugates: Podophyllotoxin has been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs). These hybrids showed selective toxicity against 5-FU-resistant hepatocellular carcinoma cells, triggering G2/M cell cycle arrest and apoptosis. nih.gov

Natural Product Hybrids: Hybrids of podophyllotoxin with other natural products like norcantharidin (B1212189) and indirubin (B1684374) have been synthesized. The PTOX-norcantharidin hybrids induced apoptosis in breast cancer cells, while PTOX-indirubin hybrids were effective against human leukemia cells, notably by regulating JNK and AKT signaling pathways. nih.gov

Bile Acid Conjugates: To improve selectivity, podophyllotoxin has been linked to bile acids, creating potential anti-tumor candidates with improved activity. researchgate.net

Dimeric Compounds: Dimeric molecules have been created by linking podophyllotoxin with compounds like thiocolchicine (B1684108) or vinorelbine (B1196246) using dicarboxylic acids or succinic anhydride (B1165640) as spacers. nih.govmdpi.com These hybrids can exhibit different biological targets than their parent molecules. nih.gov

A novel derivative of this compound, JNC-1043, was developed and evaluated as a potential anticancer agent and radiosensitizer in colorectal cancer cells, demonstrating the continued exploration of this scaffold for targeted therapies. researchgate.netbohrium.com

Investigation of Non-Lactone Analogues

A central hypothesis for the biological activity of podophyllotoxin and its analogues is that the strained γ-lactone D-ring acts as an acylating agent, forming a covalent bond with a critical cellular component and thereby inactivating it. ijpsonline.com However, research into analogues where the lactone ring is absent challenges this as the sole mechanism of action.

Stereochemical Considerations in Derivative Design

The complex structure of this compound, derived from podophyllotoxin, contains multiple chiral centers, making stereochemistry a critical factor in its biological activity. nih.govresearchgate.net The specific three-dimensional arrangement of atoms is paramount for effective interaction with biological targets.

Chiral Centers at the C/D Ring Junction: The structural complexity arising from the four stereogenic carbons in ring C has limited many synthetic modifications, as these features are often preserved from the natural starting material. researchgate.net The relative stereochemistry of these four chiral centers is crucial and is a key challenge in total synthesis. researchgate.net

Stereoselective Synthesis: Modern synthetic strategies focus on the stereoselective construction of the podophyllotoxin skeleton to control the configuration of these chiral centers. For example, intramolecular Diels-Alder reactions and nickel-catalyzed reductive cascades have been employed to produce the correct relative stereochemistry. researchgate.netmdpi.comnih.gov The ability to diastereodivergently synthesize isomers like (+)-isodeoxypodophyllotoxin and (+)-deoxypicropodophyllin allows for broader exploration of the chemical space and SAR. nih.gov

Epimerization: The potential for epimerization at certain positions, such as the C-4 hydroxyl group, must be considered during synthesis and derivatization, as it can lead to products with drastically different activities. rsc.org

Ultimately, a precise understanding and control of stereochemistry are indispensable for the rational design of potent and selective this compound derivatives.

Preclinical Research Models for Investigating Beta Apopicropodophyllin Activities

In Vitro Cell Line Studies

The anti-cancer activity of beta-apopicropodophyllin has been demonstrated in several human cancer cell lines, showing its ability to inhibit cell proliferation and induce cell death. nih.govcabidigitallibrary.org

This compound has been identified as a potent anti-cancer agent against non-small cell lung cancer (NSCLC) cells. cabidigitallibrary.org Studies have shown that it induces apoptosis and disrupts microtubule polymerization in NSCLC cell lines. nih.gov The compound exhibited significant anti-cancer activity against A549, NCI-H1299, and NCI-H460 cells, with specific half-maximal inhibitory concentrations (IC50) recorded at 16.9 nM, 13.1 nM, and 17.1 nM, respectively. cabidigitallibrary.org The underlying mechanisms for these effects include the induction of DNA damage and cell cycle arrest. cabidigitallibrary.org

The efficacy of this compound has also been tested against colorectal cancer (CRC) cell lines. biocrick.com The compound was shown to exert an anti-cancer effect against HCT116, DLD-1, SW480, and COLO320DM cells. biocrick.com The IC50 values for the induction of DNA damage in these cell lines were 7.88 nM, 8.22 nM, 9.84 nM, and 7.757 nM, respectively. biocrick.comacs.org Further investigation revealed that this compound can act as a radiosensitizer, meaning it can make cancer cells more susceptible to radiation therapy. biocrick.com When combined with γ-ionizing radiation, the compound led to greater retardation of cell growth than either treatment alone. biocrick.com

Research has also extended to ovarian cancer models. Studies investigating various lignans (B1203133) identified (±)-β-apopicropodophyllin as having potent antiproliferative activity against the A2780 human ovarian cancer cell line. nih.govacs.org The reported IC50 value for this cell line was 63.1 ± 6.7 nM. nih.gov

The cytotoxic activity of this compound has been consistently demonstrated across a panel of cancer cell lines from different origins. The compound disrupts essential cellular processes, including microtubule polymerization and DNA integrity, leading to apoptosis. nih.govcabidigitallibrary.org The table below summarizes the IC50 values observed in various cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Finding |

|---|---|---|---|

| A549 | Non-Small Cell Lung | 16.9 | Anti-cancer activity cabidigitallibrary.org |

| NCI-H1299 | Non-Small Cell Lung | 13.1 | Anti-cancer activity cabidigitallibrary.org |

| NCI-H460 | Non-Small Cell Lung | 17.1 | Anti-cancer activity cabidigitallibrary.org |

| HCT116 | Colorectal | 7.88 | Induction of DNA damage biocrick.comacs.org |

| DLD-1 | Colorectal | 8.22 | Induction of DNA damage biocrick.comacs.org |

| SW480 | Colorectal | 9.84 | Induction of DNA damage biocrick.comacs.org |

| COLO320DM | Colorectal | 7.757 | Induction of DNA damage biocrick.comacs.org |

In Vivo Xenograft Models

To validate the findings from in vitro studies, the anti-tumor effects of this compound have been assessed in animal models.

In vivo studies using nude mice with NSCLC xenografts have shown that this compound can inhibit tumor growth by promoting apoptosis. cabidigitallibrary.org Xenograft models using NCI-H1299 and NCI-H460 cells were established to assess the time required for tumors to reach a specific volume. mdpi.com Combination treatment with this compound and radiation delayed the time for tumors to reach the standard size by 16.83 days and 22.38 days in NCI-H1299 and NCI-H460 derived xenografts, respectively, compared to controls. mdpi.com Similarly, results from xenograft experiments with colorectal cancer cells indicated that the combination of this compound and ionizing radiation enhanced apoptosis and retarded cell growth in the in vivo animal model. biocrick.comresearchgate.net

Mechanistic Validation in Animal Research Models

In vivo studies using animal models have been instrumental in validating the preclinical anticancer mechanisms of this compound (APP), a derivative of podophyllotoxin (B1678966) (PPT). mdpi.comresearchgate.net These models, primarily xenografts in immunodeficient mice, allow for the examination of the compound's effects on tumor growth and the underlying molecular pathways in a living system, corroborating findings from in vitro cell-based assays.

Research in animal models has largely focused on non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), providing key evidence for the mechanisms of action of this compound. mdpi.comresearchgate.net

In models of non-small cell lung cancer, this compound has been shown to inhibit tumor growth by inducing apoptosis. researchgate.netnih.gov Studies using NSCLC xenografts in nude mice demonstrated that the compound's anticancer activity is linked to its ability to disrupt microtubule polymerization and cause DNA damage. researchgate.netnih.gov This leads to cell cycle arrest, which is evidenced by the accumulation of key regulatory proteins. researchgate.netnih.gov Furthermore, this compound was found to stimulate the pro-apoptotic endoplasmic reticulum (ER) stress signaling pathway. researchgate.netnih.gov The activation of both intrinsic and extrinsic apoptotic pathways was confirmed by the observed activation of caspases-3, -8, and -9. researchgate.netnih.gov

In the context of colorectal cancer, animal studies have validated this compound's role as a potent radiosensitizer. mdpi.comimrpress.com In xenograft models of colorectal cancer, the combination of this compound with γ-ionizing radiation (IR) resulted in a significantly greater enhancement of apoptosis within the tumor tissue compared to either treatment administered alone. mdpi.comnih.govresearchgate.net This synergistic effect is mechanistically linked to the increased production of reactive oxygen species (ROS). mdpi.comnih.gov The induction of apoptosis by the combined treatment was further substantiated by the observed release of mitochondrial cytochrome c into the cytosol and the upregulation of cleaved levels of caspase-3, caspase-9, and PARP. mdpi.comimrpress.com These findings in live animal models confirm that this compound can sensitize cancer cells to radiation, enhancing therapeutic effects by promoting apoptosis through ROS-mediated pathways. mdpi.comimrpress.com

The following tables summarize the key findings from these animal research models.

Table 1: Mechanistic Validation of this compound in Non-Small Cell Lung Cancer (NSCLC) Animal Models

| Animal Model | Cancer Type | Key Findings | Validated Mechanisms | Citations |

| Nude mice with NSCLC xenografts | Non-Small Cell Lung Cancer (NSCLC) | Inhibited tumor growth. | Promotion of apoptosis via microtubule disruption, DNA damage, cell cycle arrest, and induction of ER stress. Activation of caspases-3, -8, and -9. | researchgate.netnih.govmedchemexpress.comresearchgate.net |

Table 2: Mechanistic Validation of this compound in Colorectal Cancer (CRC) Animal Models

| Animal Model | Cancer Type | Key Findings | Validated Mechanisms | Citations |

| Nude mice with colorectal cancer xenografts | Colorectal Cancer (CRC) | Enhanced the apoptotic effects of ionizing radiation (IR). | Radiosensitization through the promotion of apoptosis via induction of reactive oxygen species (ROS). Upregulation of cleaved caspase-3, caspase-9, and PARP. Release of mitochondrial cytochrome c. | mdpi.comimrpress.comnih.govresearchgate.net |

Synergistic Research Approaches Involving Beta Apopicropodophyllin

Radiosensitization in Preclinical Cancer Models

Beta-Apopicropodophyllin has been identified as a potential radiosensitizer in various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). nih.govnih.gov Preclinical studies have demonstrated that the combination of this compound with ionizing radiation leads to a more significant anti-cancer effect than either treatment administered alone. nih.gov This enhanced effect is observed through greater retardation of cell growth and increased cell death in cancer cells treated with the combination therapy. nih.govnih.gov In xenograft animal models, the combination has also been shown to enhance apoptosis. nih.gov

The radiosensitizing effect of this compound is attributed to several interconnected mechanisms that amplify the cellular stress induced by radiation.

Reactive Oxygen Species (ROS): A primary mechanism is the induction of reactive oxygen species. nih.gov The combination of this compound and ionizing radiation leads to an accumulation of intracellular ROS, which in turn promotes apoptosis in cancer cells. nih.gov The inhibition of ROS has been shown to restore cell viability, confirming the critical role of ROS in the synergistic effect. nih.gov In some studies, ROS production was observed to be 1.3–1.5 fold higher in cells treated with both APP and IR compared to either treatment alone. mdpi.com

DNA Damage: this compound has been shown to induce DNA damage, and this effect is amplified when combined with ionizing radiation. nih.gov The expression of γH2AX, a marker for DNA double-strand breaks, is enhanced in cells receiving the combined treatment compared to those receiving either agent alone. nih.gov This suggests that this compound may interfere with DNA repair mechanisms, leaving cancer cells more vulnerable to the DNA-damaging effects of radiation.

Apoptosis: The culmination of increased ROS and DNA damage is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown a significant increase in apoptosis in cancer cells treated with both this compound and ionizing radiation. nih.govnih.gov This is evidenced by Annexin V–propidium iodide (PI) assays and the cytosolic release of cytochrome c, which activates the caspase cascade, leading to cell death. nih.gov In vivo xenograft experiments have confirmed that the combined treatment enhances apoptotic cell death by more than three-fold compared to single treatments. nih.gov Additionally, this compound has been found to induce both intrinsic and extrinsic apoptotic pathways through the activation of caspase-3, -8, and -9. nih.gov

The synergistic effect of combining this compound with ionizing radiation has been documented in various preclinical models. In non-small cell lung cancer cells, the combination has been shown to inhibit cell growth and increase cell death. researchgate.net For example, in NCI-H460 and NCI-H1299 NSCLC cell lines, this compound demonstrated dose-enhancement ratios of 1.44 and 1.24, respectively, indicating a significant radiosensitizing effect. researchgate.net

Similarly, in colorectal cancer cell lines such as HCT116, DLD-1, SW480, and COLO320DM, the combined treatment resulted in greater retardation of cell growth compared to either this compound or ionizing radiation alone. nih.gov The cell death rates in these colorectal cancer cell lines were over 1.5 to 2-fold higher with the combined treatment. nih.gov

Preclinical Studies on the Radiosensitizing Effects of this compound

| Cancer Type | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, NCI-H1299, NCI-H460 | Combination with ionizing radiation enhanced apoptotic cell death via amplification of ER stress. Dose-enhancement ratios of 1.44 (NCI-H460) and 1.24 (NCI-H1299) were observed. | nih.govresearchgate.net |

| Colorectal Cancer (CRC) | HCT116, DLD-1, SW480, COLO320DM | Combined treatment showed greater retardation of cell growth and a 1.5-2-fold higher cell death rate. The synergistic effect is mediated by the induction of ROS and apoptosis. | nih.govnih.gov |

Combination with Other Research Agents for Enhanced Biological Effects

While the radiosensitizing properties of this compound have been a primary focus of research, its origin as a derivative of podophyllotoxin (B1678966) suggests a potential for synergistic interactions with other anti-cancer agents. researchgate.netnih.gov A related compound, podophyllotoxin acetate, has been reported to make non-small cell lung cancer cells more sensitive to both radiation and chemotherapeutic agents. nih.gov this compound was identified from a screening of 34 derivatives of podophyllotoxin as a potent anti-cancer agent. nih.gov This indicates that its mechanism of action, which includes disruption of microtubule polymerization and induction of DNA damage and cell cycle arrest, could potentially complement the mechanisms of other chemotherapeutic compounds. nih.gov However, specific preclinical studies detailing the synergistic effects of this compound in combination with other specific research agents are not extensively documented in the available scientific literature. Future research may explore such combinations to potentially enhance its biological effects.

Advanced Analytical and Methodological Studies of Beta Apopicropodophyllin

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for beta-apopicropodophyllin are not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its known structure and data from analogous lignans (B1203133). nih.govmdpi.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the trimethoxyphenyl ring and the naphthalene system. Protons of the methylenedioxy group would likely appear as a characteristic singlet, while the methoxy (B1213986) groups would present as sharp singlets in the upfield region. The protons on the dihydronaphthalene and lactone rings would exhibit complex splitting patterns due to their specific stereochemical arrangement.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the lactone ring, the quaternary carbons of the aromatic rings, the carbons of the methoxy and methylenedioxy groups, and the aliphatic carbons of the fused ring system.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.8 | 100 - 140 |

| Lactone CH₂ | 5.0 - 5.5 | 65 - 75 |

| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 62 |

| Methylenedioxy OCH₂O | 6.0 - 6.2 | ~102 |

| Lactone C=O | - | 168 - 175 |

| Aromatic C-O | - | 145 - 155 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands indicating its key structural features.

Key expected absorption bands include:

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks are expected just below 3000 cm⁻¹.

Lactone C=O stretching: A strong, sharp absorption band is anticipated in the region of 1760-1780 cm⁻¹, characteristic of a γ-lactone fused to a ring system.

C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range would correspond to the ether linkages of the methoxy and methylenedioxy groups.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Lactone C=O Stretch | 1760 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Ether Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. The molecular formula for this compound is C₂₂H₁₈O₇, giving it a monoisotopic mass of 394.1052 g/mol .

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to form a protonated molecule [M+H]⁺ with an m/z of approximately 395.1125. Tandem MS (MS/MS) analysis of this parent ion would induce fragmentation. Based on studies of similar arylnaphthalide lignans, characteristic fragmentation pathways would likely involve: jabonline.inresearchgate.net

Loss of a methyl group (CH₃) from a methoxy substituent.

Loss of formaldehyde (CH₂O) from the methylenedioxy ring.

Cleavage of the lactone ring, leading to losses of CO and CO₂.

Retro-Diels-Alder (RDA) reactions within the dihydronaphthalene ring system.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 395.11 | Protonated molecular ion |

| [M+H - CH₃]⁺ | 380.09 | Loss of a methyl radical |

| [M+H - H₂O]⁺ | 377.10 | Loss of water |

| [M+H - CH₂O]⁺ | 365.09 | Loss of formaldehyde from methylenedioxy ring |

| [M+H - CO]⁺ | 367.12 | Loss of carbon monoxide |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The synthesis and X-ray crystal structure of (+)-β-apopicropodophyllin have been reported, providing unambiguous proof of its molecular conformation and relative stereochemistry. researchgate.netnih.gov

The crystallographic data for (+)-β-apopicropodophyllin were deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1875746. nih.gov The analysis of the single-crystal X-ray diffraction data revealed the precise bond lengths, bond angles, and the spatial arrangement of the atoms within the crystal lattice.

Interactive Table: Crystallographic Data for (+)-Beta-Apopicropodophyllin

| Parameter | Value |

| CCDC Number | 1875746 |

| Empirical formula | C₂₂H₁₈O₇ |

| Formula weight | 394.37 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.8723(3) |

| b (Å) | 12.3601(5) |

| c (Å) | 16.9298(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1856.33(12) |

| Z | 4 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for the separation, detection, and quantification of compounds in complex mixtures. researchgate.net This technique is well-suited for the analysis of lignans like this compound from synthetic reaction mixtures or biological matrices. frontiersin.orgnih.gov

A typical HPLC-MS method for the analysis of aryldihydronaphthalene lignans would involve a reversed-phase HPLC separation followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer.

Chromatography: A C18 column is commonly used for the separation of lignans. The mobile phase typically consists of a gradient mixture of water (often with a small amount of acid like formic acid to improve protonation) and an organic solvent such as acetonitrile or methanol. This allows for the efficient separation of compounds with varying polarities.

Mass Spectrometry: ESI is the preferred ionization technique for lignans, usually operated in positive ion mode to detect protonated molecules [M+H]⁺. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion ([M+H]⁺) and monitoring a specific, characteristic product ion formed after fragmentation, which provides high specificity and sensitivity.

Interactive Table: Typical HPLC-MS Parameters for Lignan (B3055560) Analysis

| Parameter | Typical Condition |